An In-depth Technical Guide to 1-Naphthylamine Hydrochloride: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 1-Naphthylamine Hydrochloride: Chemical Properties, Structure, and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 1-Naphthylamine (B1663977) hydrochloride, a significant chemical intermediate in various industrial and research applications. The document details its chemical properties, structural characteristics, relevant experimental protocols, and toxicological profile.
Chemical Identity and Properties
1-Naphthylamine hydrochloride is the hydrochloride salt of the aromatic amine 1-Naphthylamine.[1] It is an organic compound characterized by a naphthalene (B1677914) ring system with an amino group at the 1-position.[1][2] The hydrochloride form enhances its solubility in water compared to its free base, making it more suitable for various applications.[1][2] It typically appears as a white to pale red or light yellow to dark green crystalline solid and may have an ammonia-like odor.[3][4][5][6] Upon exposure to air and light, it can darken to a reddish-purple color.[1][7]
Table 1: Chemical and Physical Properties of 1-Naphthylamine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉N·HCl or C₁₀H₁₀ClN | [3][4][8][9][10][11] |
| Molecular Weight | ~179.65 g/mol | [1][3][5][6][8][9] |
| Appearance | White to light yellow/pale red to dark green crystalline solid | [3][5][6][12] |
| Odor | Ammonia-like | [4][5][7] |
| Solubility | Soluble in water, alcohol, and ether | [2][4][5] |
| Purity | >98.0% (HPLC) | [3][6] |
| CAS Number | 552-46-5 | [1][4][6][8] |
Chemical Structure
The molecule consists of a naphthalene core with an amine group substituted at the C-1 position, which is then protonated to form the hydrochloride salt.
Caption: Chemical structure of 1-Naphthylamine hydrochloride.
Experimental Protocols
A common and established method for synthesizing 1-Naphthylamine hydrochloride is through the reduction of 1-nitronaphthalene (B515781).[1]
Protocol: Reduction of 1-Nitronaphthalene [1][7][14]
-
Reaction Setup: Place iron turnings (200 g), water (100 g), and 30% hydrochloric acid (10 ml) into a reaction vessel equipped with a stirrer.[14]
-
Initiation: Allow the evolution of hydrogen to commence.
-
Addition of Reactant: Once the initial reaction subsides (at ~50°C), slowly add 1-nitronaphthalene (173 g) in small portions over approximately 4 hours, maintaining the temperature with external cooling to prevent the formation of undesired azo compounds.[14]
-
Neutralization: After the reduction is complete, make the mixture alkaline by adding sodium carbonate.[14]
-
Isolation: The resulting 1-naphthylamine is typically isolated via steam distillation.[1][14] The crude product is then treated with hydrochloric acid to form the hydrochloride salt.
-
Alternative Hydrogenation: An alternative industrial process involves the catalytic hydrogenation of purified 1-nitronaphthalene at elevated temperatures (150-250°C) and pressures (50-300 bar) in the presence of a platinum/activated charcoal catalyst.[15]
Caption: Simplified workflow for the synthesis of 1-Naphthylamine hydrochloride.
The crude product can be purified through recrystallization from water, often with the use of charcoal to remove colored impurities.[16]
-
High-Performance Liquid Chromatography (HPLC): Purity is commonly assessed using HPLC, with standards often exceeding 98.0%.[3][6] For method validation, robustness can be tested by varying parameters like flow rate and column temperature.[1] Specificity should be confirmed via spiked recovery studies in the presence of similar compounds like 2-naphthylamine.[1]
-
Spectroscopy:
-
UV-Vis: In one study, an amide conjugate of 1-naphthylamine exhibited a strong absorption band with a λmax at 289 nm, indicating amide formation, while 1-naphthylamine itself showed an absorption maximum at 313 nm.[17]
-
FT-IR: Infrared spectroscopy can confirm the presence of key functional groups. A secondary amide derivative showed characteristic peaks at 3434 cm⁻¹ (N-H stretching), 1685 cm⁻¹ (amide I band, C=O stretch), and 1543 cm⁻¹ (amide II band, N-H bend).[17]
-
NMR: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the precise chemical structure and confirm the identity of the compound and its derivatives.[17][18][19][20]
-
To assess the stability of the compound, forced degradation studies are recommended.[1]
-
Acidic/Alkaline Hydrolysis: Expose the compound to 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours and monitor for decomposition products using HPLC.[1]
-
Photostability: Evaluate photodegradation according to ICH Q1B guidelines by exposing the compound to UV light (320–400 nm).[1]
Reactivity and Stability
-
Stability: The compound is stable under normal storage conditions.[5][21][22] However, it is light-sensitive and should be stored in a cool, dark place, preferably in amber vials at 2–8°C to minimize degradation.[1][6] Conditions to avoid include direct sunlight, heat, sparks, and open flames.[5][22]
-
Reactivity:
-
Oxidation: Reacts with oxidizing agents like ferric chloride to produce a blue precipitate.[1]
-
Reduction: The unsubstituted ring can be reduced by sodium in boiling amyl alcohol to yield tetrahydro-1-naphthylamine.[1]
-
Substitution: When heated to 200°C in sulfuric acid, it can be converted to 1-naphthol.[1]
-
Dye Synthesis: It is a crucial precursor for azo dyes.[1][2] For instance, it is used to produce naphthionic acid, which is a key intermediate in the synthesis of Congo red.[1]
-
Biological Activity and Toxicology
-
Biological Relevance: 1-Naphthylamine hydrochloride is utilized in the synthesis of Schiff bases that have demonstrated antioxidant properties.[1]
-
Toxicology and Carcinogenicity: The compound is harmful if swallowed.[5] More significantly, 1-naphthylamine is classified as a carcinogen.[2][21][23] Research indicates that it can cause mutations and is associated with an increased risk of bladder cancer.[1] Its carcinogenicity is linked to its metabolic activation into reactive intermediates that can bind to DNA.[1] Due to its hazardous nature, it is listed as one of the 13 carcinogens covered by OSHA General Industry Standards.[23]
Disclaimer: This document is intended for informational purposes for research and development professionals. All handling of 1-Naphthylamine hydrochloride should be performed by trained personnel in a controlled laboratory setting, adhering to all relevant safety protocols and regulations.[5][12]
References
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- 19. N-METHYL-1-NAPHTHYLAMINE HYDROCHLORIDE(4643-36-1) 1H NMR spectrum [chemicalbook.com]
- 20. N-Phenyl-1-naphthylamine(90-30-2) 1H NMR [m.chemicalbook.com]
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